molecular formula C18H16ClNO4 B2359733 [(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate CAS No. 380193-02-2

[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate

Cat. No.: B2359733
CAS No.: 380193-02-2
M. Wt: 345.78
InChI Key: DXWCOSGAIYPHLA-UHFFFAOYSA-N
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Description

[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a synthetic ester-carbamate hybrid compound featuring a 4-chlorophenyl acetate moiety linked to a 4-acetylphenyl carbamoyl group. Its structural complexity arises from the combination of aromatic, carbonyl, and carbamate functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

[2-(4-acetylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-12(21)14-4-8-16(9-5-14)20-17(22)11-24-18(23)10-13-2-6-15(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWCOSGAIYPHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate typically involves a multi-step process. One common method includes the reaction of 4-acetylphenyl isocyanate with methyl 2-(4-chlorophenyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Functional Groups

The following table summarizes structurally related compounds, emphasizing differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (Da) Key Functional Groups References
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate (Target Compound) C₁₈H₁₅ClNO₄ 344.77 Acetylphenyl carbamoyl, 4-chlorophenyl acetate N/A
Methyl 2-(4-acetylphenyl)-2-(1H-indol-3-yl)acetate C₁₇H₁₅NO₃ 281.31 Acetylphenyl, indole, ester
Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate C₁₉H₁₇Cl₂N₂O₃ 405.26 4-Chlorophenyl acetate, piperazinone, dichlorophenyl
4-[(4-Methylphenyl)carbamoyl]phenyl 2-(4-chloro-2-methylphenoxy)acetate C₂₃H₂₀ClNO₄ 410.00 Methylphenyl carbamoyl, chlorophenoxy acetate
[(4-Chlorophenyl)carbamoyl]methyl 2-({[cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate C₁₉H₂₅ClN₂O₄S 412.93 Chlorophenyl carbamoyl, sulfanyl, cyclohexyl carbamoyl
Key Observations:
  • Aromatic Substitution: The 4-chlorophenyl group is a common feature in all compounds, but its position and additional substituents (e.g., acetyl, indole, piperazinone) dictate lipophilicity and electronic effects .
  • Carbamate vs. Ester Linkages : The target compound’s carbamate group may enhance metabolic stability compared to simpler esters like methyl 2-(4-chlorophenyl)acetate derivatives .

Physicochemical Properties

Lipophilicity and Solubility:
  • Lipophilicity: Compounds with sulfanyl or cyclohexyl groups (e.g., ) exhibit higher calculated logP values (>4.0) due to nonpolar moieties, whereas the target compound’s acetyl group may reduce logP (~3.5 estimated).
  • Solubility: The piperazinone-containing derivative () shows improved aqueous solubility compared to purely aromatic analogs, attributed to its heterocyclic nitrogen atoms.
Spectroscopic Characterization:
  • NMR Data : The target compound’s ¹H NMR would likely show peaks for acetyl protons (~2.5 ppm) and aromatic protons (~7.2–7.8 ppm), similar to methyl 2-(4-acetylphenyl)-2-(1H-indol-3-yl)acetate .
  • IR Signatures : Carbamate C=O stretches (~1680–1720 cm⁻¹) and ester C=O (~1740 cm⁻¹) are critical for differentiation .

Biological Activity

[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a compound that has attracted attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound consists of an acetylphenyl group and a chlorophenyl group, which contribute to its distinct chemical behavior. Its molecular formula is C16H16ClNO3C_{16}H_{16}ClNO_3, and it has a molecular weight of 305.75 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Starting Materials : 4-acetylphenyl isocyanate and methyl 2-(4-chlorophenyl)acetate.
  • Reaction Conditions : The reaction is usually conducted in dichloromethane with triethylamine as a catalyst.
  • Purification : Common purification methods include recrystallization or chromatography.

Antimicrobial Properties

Research suggests that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections.

Anti-inflammatory Effects

Studies have indicated that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in managing conditions characterized by chronic inflammation.

Anticancer Activity

Recent investigations into the anticancer properties of this compound show promising results. In vitro assays against cancer cell lines have revealed that it can induce apoptosis in certain types of cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Binding : It may bind to cellular receptors, altering signal transduction pathways related to cell survival and death.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateMethyl instead of chloro groupModerate antimicrobial activity
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-bromophenyl)acetateBromine instead of chlorineEnhanced anticancer activity

The presence of the chlorophenyl group in this compound appears to confer unique biological properties compared to its analogs.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
  • Anti-inflammatory Mechanism : Research demonstrated that treatment with this compound reduced TNF-alpha levels in macrophage cultures, suggesting a mechanism for its anti-inflammatory effects.
  • Cancer Cell Line Studies : In vitro tests on A549 lung cancer cells showed that the compound induced apoptosis with an IC50 value lower than that of conventional chemotherapeutics like doxorubicin.

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